molecular formula C9H16O B6203659 3,3-dimethylcycloheptan-1-one CAS No. 23438-70-2

3,3-dimethylcycloheptan-1-one

Cat. No.: B6203659
CAS No.: 23438-70-2
M. Wt: 140.2
InChI Key:
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Description

3,3-Dimethylcycloheptan-1-one is an organic compound with the molecular formula C9H16O. It is a cyclic ketone characterized by a seven-membered ring with two methyl groups attached to the third carbon atom. This compound is of interest in various fields due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,3-Dimethylcycloheptan-1-one can be synthesized through several methods. One common approach involves the cyclization of suitable precursors under acidic or basic conditions. For instance, the compound can be prepared by the intramolecular aldol condensation of 3,3-dimethylpentanal in the presence of a base such as sodium hydroxide.

Another method involves the catalytic hydrogenation of 3,3-dimethylcycloheptene-1-one. This reaction typically uses a palladium or platinum catalyst under hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as the catalytic hydrogenation of precursors, followed by purification through distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethylcycloheptan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield alcohols. Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The ketone group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or hydrazines replace the oxygen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, hydrazines

Major Products Formed

    Oxidation: Carboxylic acids, esters

    Reduction: Alcohols

    Substitution: Amines, hydrazones

Scientific Research Applications

3,3-Dimethylcycloheptan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying ring strain and reactivity.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Research into its derivatives has shown potential for developing new therapeutic agents.

    Industry: It is used in the production of fragrances and flavorings due to its distinct odor profile.

Mechanism of Action

The mechanism by which 3,3-dimethylcycloheptan-1-one exerts its effects depends on the specific reaction or application. In general, the ketone group is highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved can vary widely, from enzyme inhibition in biological systems to catalytic processes in industrial applications.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethylcyclohexanone: A six-membered ring analog with similar reactivity but different ring strain and stability.

    3,3-Dimethylcyclooctanone: An eight-membered ring analog with different physical and chemical properties due to the larger ring size.

Uniqueness

3,3-Dimethylcycloheptan-1-one is unique due to its seven-membered ring structure, which provides a balance between ring strain and stability. This makes it an interesting compound for studying the effects of ring size on chemical reactivity and physical properties.

Properties

CAS No.

23438-70-2

Molecular Formula

C9H16O

Molecular Weight

140.2

Purity

95

Origin of Product

United States

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